TRAP-5 amide

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

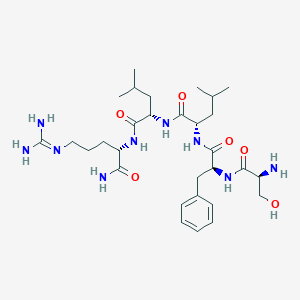

(2S)-N-[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H51N9O6/c1-17(2)13-22(27(43)36-21(25(32)41)11-8-12-35-30(33)34)38-28(44)23(14-18(3)4)39-29(45)24(37-26(42)20(31)16-40)15-19-9-6-5-7-10-19/h5-7,9-10,17-18,20-24,40H,8,11-16,31H2,1-4H3,(H2,32,41)(H,36,43)(H,37,42)(H,38,44)(H,39,45)(H4,33,34,35)/t20-,21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBPTZOOUNAWQA-LSBAASHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H51N9O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

633.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TRAP-5 Amide Mechanism of Action in Platelets: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thrombin Receptor Activating Peptide 5 (TRAP-5) amide is a synthetic heptapeptide that acts as a potent and selective agonist of Protease-Activated Receptor 1 (PAR1), the primary thrombin receptor on human platelets. By mimicking the action of the endogenous tethered ligand generated by thrombin cleavage, TRAP-5 provides a valuable tool to study PAR1-mediated platelet activation in a controlled and reproducible manner, de-coupled from the enzymatic activities of thrombin. This guide provides a comprehensive overview of the molecular mechanisms underlying TRAP-5 amide's action on platelets, detailing the signaling pathways, summarizing key quantitative data, and providing protocols for essential experimental assays.

Core Mechanism: PAR1 Activation and G-Protein Coupling

This compound, with the amino acid sequence Ser-Phe-Leu-Leu-Arg-Asn-Pro-NH2, functions by directly binding to and activating PAR1, a G-protein coupled receptor (GPCR). This activation triggers a conformational change in the receptor, enabling it to couple with and activate heterotrimeric G-proteins, primarily Gq and G12/G13.

Gq-Mediated Signaling Cascade

Activation of Gq by PAR1 leads to the stimulation of Phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 and Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to its receptor on the dense tubular system (DTS), the platelet's equivalent of the endoplasmic reticulum. This binding opens calcium channels, leading to a rapid and transient increase in cytosolic free calcium ([Ca2+]i). This initial calcium release is further amplified by store-operated calcium entry (SOCE), a process where the depletion of intracellular calcium stores triggers the influx of extracellular calcium.

-

DAG and Protein Kinase C Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular calcium, activates Protein Kinase C (PKC). Activated PKC phosphorylates a multitude of downstream protein targets, playing a pivotal role in platelet granule secretion and the activation of integrin αIIbβ3.

G12/G13-Mediated Signaling Pathway

Concurrent with Gq activation, PAR1 also couples to G12/G13. This interaction leads to the activation of Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase Rho. Activated Rho stimulates Rho-associated kinase (ROCK), a key regulator of the actin cytoskeleton. This pathway is primarily responsible for the initial shape change observed in platelets upon activation, transforming them from a discoid to a spherical shape with extended filopodia and lamellipodia.

Downstream Effects of PAR1 Activation by this compound

The signaling cascades initiated by this compound culminate in a series of well-defined platelet responses:

-

Platelet Aggregation: The activation of integrin αIIbβ3 is a central event in platelet aggregation. This "inside-out" signaling, driven by both calcium mobilization and PKC activity, causes a conformational change in the integrin, increasing its affinity for fibrinogen. Fibrinogen then acts as a bridge, linking adjacent platelets together to form aggregates.

-

Granule Secretion: Platelets contain various types of granules, including dense granules and alpha granules, which store a variety of bioactive molecules. The increase in intracellular calcium and PKC activation triggers the fusion of these granules with the platelet membrane, releasing their contents.

-

Dense Granules: Release ADP, ATP, and serotonin, which act as secondary agonists, amplifying the platelet activation response.

-

Alpha Granules: Release adhesive proteins like P-selectin and von Willebrand factor (vWF), as well as growth factors and chemokines. The surface expression of P-selectin is a key marker of alpha granule secretion.

-

-

Shape Change: As described above, the G12/G13-Rho-ROCK pathway mediates the rapid change in platelet morphology, which is essential for platelet adhesion and the formation of a stable thrombus.

Quantitative Data on this compound Effects

The following tables summarize key quantitative data related to the effects of this compound on platelet function.

| Parameter | Agonist | Value | Cell Type | Reference |

| EC50 for Platelet Aggregation | TRAP (SFLLRNPNDKYEPF-amide) | ~2.5 µM | Human Platelets | [1] |

| TRAP-6 (SFLLRN) | 1.1 µM - 10 µM (used concentrations) | Human Platelets | [2] | |

| IC50 for Inhibition of Platelet Aggregation | Compound 8 (ortho-carbonyl hydroquinone) | 11.88 ± 4.59 μM (against TRAP-6) | Human Platelets | |

| Concentration for P-selectin Expression | TRAP | 25 µg/mL (for maximal expression) | Human Platelets | [3] |

| Concentration for ATP Release | TRAP-6 (SFLLRN) | 10 µM | Human Platelets | [4] |

Experimental Protocols

Detailed methodologies for key experiments used to investigate the mechanism of action of this compound are provided below.

Light Transmission Aggregometry (LTA)

This is the gold-standard method for measuring platelet aggregation.

Principle: Platelet aggregation in platelet-rich plasma (PRP) is measured by monitoring the increase in light transmission through the sample as platelets clump together.

Protocol:

-

Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate as an anticoagulant.[2]

-

PRP Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Platelet Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used to set the 100% aggregation baseline.

-

Assay Setup:

-

Pipette a defined volume of PRP (e.g., 450 µL) into a siliconized glass cuvette with a magnetic stir bar.

-

Place the cuvette in the aggregometer and allow the sample to equilibrate to 37°C for at least 2 minutes with stirring (typically 900-1200 rpm).

-

Set the baseline (0% aggregation) with the PRP sample.

-

Replace the PRP with an equal volume of PPP to set the 100% aggregation level.

-

-

Agonist Addition:

-

Replace the PPP with a fresh PRP sample and start the recording.

-

Add a known concentration of this compound to the PRP and monitor the change in light transmission over time (typically 5-10 minutes).

-

-

Data Analysis: The percentage of platelet aggregation is calculated based on the change in light transmission relative to the PRP and PPP baselines.

Intracellular Calcium Mobilization Assay

This assay measures the change in intracellular free calcium concentration upon platelet activation.

Principle: Platelets are loaded with a fluorescent calcium indicator, such as Fura-2 AM. The dye's fluorescence properties change upon binding to calcium, and this change is measured using a fluorometer or a fluorescence microscope.

Protocol:

-

Platelet Preparation: Prepare washed platelets from citrated whole blood. This involves centrifuging to obtain PRP, followed by washing steps in a suitable buffer (e.g., Tyrode's buffer) to remove plasma proteins.

-

Dye Loading:

-

Incubate the washed platelets with Fura-2 AM (typically 2-5 µM) for 30-60 minutes at 37°C in the dark. Fura-2 AM is a membrane-permeable form of the dye that is cleaved by intracellular esterases, trapping the active Fura-2 inside the platelets.

-

After incubation, wash the platelets to remove extracellular dye.

-

-

Measurement:

-

Resuspend the Fura-2-loaded platelets in a calcium-containing buffer.

-

Place the platelet suspension in a cuvette in a fluorometer maintained at 37°C with stirring.

-

Measure the baseline fluorescence ratio by alternating the excitation wavelength between 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2) and measuring the emission at 510 nm.

-

Add this compound and continuously record the fluorescence ratio.

-

-

Data Analysis: The change in the 340/380 nm fluorescence ratio is proportional to the change in intracellular calcium concentration. Calibration curves can be generated to convert the ratio to absolute calcium concentrations.

Platelet Granule Secretion Assays

Principle: This method measures the release of ATP from dense granules, which is a hallmark of platelet activation. The released ATP reacts with a luciferin-luciferase reagent to produce light, which is detected by a luminometer. This can often be performed simultaneously with LTA in a lumi-aggregometer.

Protocol:

-

Sample Preparation: Prepare PRP as described for LTA.

-

Assay Setup:

-

In a lumi-aggregometer cuvette, add PRP and the luciferin-luciferase reagent.

-

Allow the mixture to incubate at 37°C with stirring.

-

-

Agonist Stimulation: Add this compound to the cuvette.

-

Measurement: Simultaneously record both light transmission (for aggregation) and luminescence (for ATP release).

-

Data Analysis: The amount of ATP released is quantified by comparing the luminescence signal to a standard curve generated with known concentrations of ATP.

Principle: This assay quantifies the surface expression of P-selectin, a marker for alpha granule secretion, on individual platelets using flow cytometry.

Protocol:

-

Sample Preparation: Use either PRP or washed platelets.

-

Activation:

-

Incubate a small volume of the platelet suspension with this compound for a defined period (e.g., 10-15 minutes) at room temperature or 37°C.

-

Include an unstimulated control.

-

-

Staining:

-

Add a fluorescently-labeled anti-P-selectin antibody (e.g., anti-CD62P-FITC) and an antibody against a constitutive platelet marker (e.g., anti-CD41-PE).

-

Incubate for 15-20 minutes in the dark.

-

-

Fixation: Fix the platelets with 1% paraformaldehyde.

-

Flow Cytometry Analysis:

-

Acquire the samples on a flow cytometer.

-

Gate on the platelet population based on their forward and side scatter characteristics and CD41 expression.

-

Measure the fluorescence intensity of the P-selectin antibody on the gated platelets.

-

-

Data Analysis: The increase in the percentage of P-selectin positive platelets or the mean fluorescence intensity of P-selectin staining in the TRAP-5-stimulated sample compared to the unstimulated control indicates the extent of alpha granule secretion.

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: this compound signaling cascade in platelets.

Experimental Workflows

Caption: Workflow for Light Transmission Aggregometry.

Caption: Workflow for Intracellular Calcium Mobilization Assay.

Conclusion

This compound serves as an indispensable pharmacological tool for the specific investigation of PAR1-mediated signaling in platelets. Its ability to potently and selectively activate this receptor has provided profound insights into the intricate molecular events that govern platelet activation, aggregation, and secretion. A thorough understanding of the this compound mechanism of action, facilitated by the experimental approaches detailed in this guide, is crucial for researchers and drug development professionals working to unravel the complexities of hemostasis and thrombosis and to design novel antiplatelet therapies.

References

- 1. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Light transmission aggregometry using pre-coated microtiter plates and a Victor X5 plate reader | PLOS One [journals.plos.org]

- 3. A Novel PF4-Dependent Platelet Activation Assay Identifies Patients Likely to Have Heparin-Induced Thrombocytopenia/Thrombosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to TRAP-5 Amide: A Selective PAR-1 Agonist

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of TRAP-5 amide, a synthetic peptide that acts as a selective agonist for Protease-Activated Receptor 1 (PAR-1). It covers the mechanism of action, associated signaling pathways, quantitative data on its activity, and detailed experimental protocols for its characterization.

Introduction to Protease-Activated Receptor 1 (PAR-1) and this compound

Protease-Activated Receptor 1 (PAR-1) is a G-protein coupled receptor (GPCR) that plays a crucial role in hemostasis, thrombosis, and inflammation.[1] Unlike typical GPCRs that are activated by soluble ligands, PAR-1 is activated by proteolytic cleavage of its extracellular N-terminus by proteases such as thrombin.[2][3][4] This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor's second extracellular loop to initiate signaling.[2]

Synthetic peptides that mimic this tethered ligand sequence can act as agonists, directly activating the receptor without the need for proteolytic cleavage. This compound, with the amino acid sequence Ser-Phe-Leu-Leu-Arg-NH2 (SFLLR-NH2), is one such synthetic agonist. It represents the minimal peptide sequence required to retain full activity in releasing serotonin from human platelets and is widely used as a selective tool to study PAR-1 function. The term "TRAP" stands for Thrombin Receptor-Activating Peptide.

Mechanism of Action and Signaling Pathways

This compound activates PAR-1 by binding to the same site as the native tethered ligand, inducing a conformational change in the receptor. This leads to the activation of heterotrimeric G-proteins, primarily Gαq and Gα12/13, which in turn initiate downstream signaling cascades.

-

Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

-

Gα12/13 Pathway: Activation of Gα12/13 stimulates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. This pathway is critical for cytoskeletal rearrangements and cell shape changes.

-

MAPK Pathway: PAR-1 activation can also lead to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs) such as ERK1/2, which are involved in cell proliferation and gene expression.

Below are diagrams illustrating the primary signaling pathways initiated by PAR-1 activation.

Caption: PAR-1 G-protein dependent signaling pathways.

Caption: Simplified PAR-1 mediated MAPK/ERK pathway.

Quantitative Data

The potency of this compound (often referred to as TFLLR-NH2 in literature) has been characterized in various functional assays. The following table summarizes key quantitative data.

| Parameter | Value | Cell/System Type | Assay | Reference |

| EC50 | 1.9 µM | Cultured Neurons | Calcium Mobilization | |

| EC50 | 3.9 µM ± 1.1 | Human Platelets | Platelet Aggregation | |

| Max [Ca2+]i Increase | 196.5 ± 20.4 nM (at 10 µM) | Cultured Neurons | Calcium Mobilization | |

| IC50 (Inhibition of Invasion) | 2-3 µM | MDCKts.src cells | Collagen Gel Invasion |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

This assay measures the increase in intracellular calcium concentration following receptor activation.

1. Cell Preparation:

-

Culture cells (e.g., CHO cells stably expressing PAR-1, or primary neurons) in appropriate media.

-

Seed cells into a 96-well or 384-well black-wall, clear-bottom plate at a suitable density (e.g., 2 x 104 cells per well for a 96-well plate).

-

Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.

2. Dye Loading:

-

Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM, Fura-2 AM, or a commercial kit like FLIPR Calcium 6) in an appropriate assay buffer (e.g., Krebs buffer or HBSS with 20 mM HEPES). Probenecid (e.g., 2.5 mM) is often included to prevent dye leakage.

-

Remove the culture medium from the cells and add the dye solution to each well.

-

Incubate the plate for a specified time (e.g., 45-60 minutes) at 37°C, followed by a brief incubation at room temperature.

3. Assay Procedure:

-

Prepare a stock solution of this compound in the assay buffer. Create a dilution series to generate a dose-response curve.

-

Use a fluorescence plate reader with an integrated fluidics system (e.g., FlexStation or FLIPR).

-

Set the instrument to record fluorescence intensity over time. Establish a baseline reading for several seconds.

-

The instrument automatically injects the this compound solution into the wells.

-

Continue recording the fluorescence signal to capture the peak increase and subsequent decay in intracellular calcium.

4. Data Analysis:

-

The change in fluorescence is proportional to the change in intracellular calcium concentration.

-

Calculate the peak fluorescence response for each concentration of this compound.

-

Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

This assay measures the ability of an agonist to induce the clumping of platelets, a key physiological response mediated by PAR-1.

1. Platelet Preparation:

-

Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).

-

Prepare platelet-rich plasma (PRP) by centrifuging the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 200-300 x 109/L) using PPP.

2. Aggregometry:

-

Use a light transmission aggregometer. Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.

-

Pipette a specific volume of PRP into a cuvette containing a magnetic stir bar. Pre-warm the sample to 37°C.

-

Add a specific concentration of this compound (or other agonist like TRAP-6) to the cuvette to initiate aggregation.

-

The aggregometer measures the increase in light transmission as platelets aggregate.

-

Record the aggregation response for a set period (e.g., 5-10 minutes).

3. Data Analysis:

-

The primary endpoint is the maximum percentage of aggregation achieved.

-

For dose-response studies, repeat the procedure with various concentrations of this compound to determine the EC50 for platelet aggregation.

Experimental Workflow

The following diagram outlines a typical workflow for characterizing a PAR-1 agonist like this compound.

References

- 1. apexbt.com [apexbt.com]

- 2. Thrombin receptor-activating peptides (TRAPs): investigation of bioactive conformations via structure-activity, spectroscopic, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TRAP-induced PAR1 expression with its mechanism during AMI in a rat model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on TRAP-5 Amide (SFLLR-NH2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombin Receptor Activating Peptide 5 (TRAP-5), with the amino acid sequence Ser-Phe-Leu-Leu-Arg-NH2 (SFLLR-NH2), is a synthetic pentapeptide amide that functions as a potent and selective agonist for the Protease-Activated Receptor 1 (PAR1).[1][2] PARs are a unique family of G protein-coupled receptors (GPCRs) that are activated by proteolytic cleavage of their extracellular N-terminus, unmasking a tethered ligand that binds to the receptor itself to initiate signaling.[3] SFLLR-NH2 mimics this tethered ligand of human PAR1, allowing for the direct and specific activation of the receptor independent of proteolytic cleavage.[4][5] This property makes SFLLR-NH2 an invaluable tool for studying PAR1 signaling in various physiological and pathological processes, including platelet aggregation, thrombosis, inflammation, and cancer.

This technical guide provides a comprehensive overview of the structure, function, and experimental application of TRAP-5 amide. It includes detailed summaries of its biochemical properties, signaling pathways, and established experimental protocols, presented in a format tailored for researchers and drug development professionals.

Core Properties and Structure

This compound is the C-terminally amidated form of the pentapeptide SFLLR. The amidation of the C-terminus is a critical modification that enhances its stability and agonist activity. The SFLLR sequence represents the minimal peptide length that retains the full agonist activity for PAR1.

| Property | Value | Reference |

| Full Sequence | H-Ser-Phe-Leu-Leu-Arg-NH2 | |

| One-Letter Code | SFLLR-NH2 | |

| Molecular Formula | C30H51N9O6 | |

| Molecular Weight | 633.78 g/mol (free base) | |

| CAS Number | 141923-41-3 | |

| Synonyms | Thrombin Receptor Activator for Peptide 5, PAR-1 (1-5) amide, Coagulation Factor II Receptor (1-5) amide |

PAR1 Signaling Pathway Activated by SFLLR-NH2

Activation of PAR1 by SFLLR-NH2 initiates a cascade of intracellular signaling events primarily through the coupling to heterotrimeric G proteins. PAR1 is known to couple to multiple G protein subtypes, including Gq/11, G12/13, and Gi/o, leading to the activation of distinct downstream effector pathways.

-

Gq/11 Pathway: Coupling to Gq/11 activates Phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This pathway is central to platelet activation and secretion.

-

G12/13 Pathway: Activation of G12/13 leads to the activation of Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA promotes the formation of stress fibers and focal adhesions, contributing to changes in cell shape and motility.

-

Gi/o Pathway: Coupling to Gi/o inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway can modulate the activity of other signaling pathways.

The following diagram illustrates the major signaling cascades initiated by the binding of SFLLR-NH2 to PAR1.

Caption: PAR1 Signaling Cascade

Quantitative Data

Quantitative data on the activity of SFLLR-NH2 is crucial for designing and interpreting experiments. The following tables summarize available data on its potency in various functional assays. Note: Specific EC50 and Kd values for SFLLR-NH2 are not consistently reported across the literature, and values can vary depending on the cell type and assay conditions. The data presented here is based on available information for SFLLR-NH2 and closely related PAR1 agonists where specified.

Table 1: Potency (EC50) of PAR1 Agonists in Functional Assays

| Agonist | Assay | Cell Type / System | EC50 | Reference |

| TFLLR-NH2 (related PAR1 agonist) | Calcium Mobilization | Human Mesangial Cells | 3.0 ± 0.8 nM (male-derived) | |

| SFLLRN-NH2 (TRAP-6) | Contraction | Human Renal Artery | ~10 µM | |

| SFLLRN-NH2 (TRAP-6) | Platelet Aggregation | Human Platelets | 2-3 µM (for 60-70% aggregation) | |

| SFLLR-NH2 | Platelet Aggregation | Washed Human Platelets | Not explicitly found | |

| SFLLR-NH2 | Calcium Mobilization | Various Cell Lines | Not explicitly found |

Table 2: Binding Affinity (Kd) of Ligands to PARs

| Ligand | Receptor | Cell Type / System | Kd | Reference |

| [3H]2-furoyl-LIGRL-NH2 (PAR2 agonist) | PAR2 | NCTC2544-PAR2 cells | 122 ± 26.1 nM | |

| SFLLR-NH2 | PAR1 | Various | Not explicitly found |

Experimental Protocols

Platelet Aggregation Assay

This protocol describes the measurement of platelet aggregation in washed human platelets using light transmission aggregometry upon stimulation with SFLLR-NH2.

Materials:

-

Freshly drawn human whole blood anticoagulated with acid-citrate-dextrose (ACD).

-

Modified Tyrode's buffer (pH 7.35) containing 0.1% glucose, 0.35% human serum albumin, 2 mM CaCl2, and 1 mM MgCl2.

-

Prostacyclin (PGI2) or Prostaglandin E1 (PGE1).

-

Apyrase.

-

SFLLR-NH2 stock solution (e.g., 1 mM in sterile water or buffer).

-

Platelet aggregometer.

Procedure:

-

Preparation of Washed Platelets: a. Centrifuge whole blood at 150 x g for 15-20 minutes at room temperature to obtain platelet-rich plasma (PRP). b. To the PRP, add PGI2 (0.5 µM final concentration) or PGE1 to prevent platelet activation during subsequent steps. c. Centrifuge the PRP at 1000 x g for 10 minutes to pellet the platelets. d. Gently resuspend the platelet pellet in Modified Tyrode's buffer containing apyrase (to degrade any released ADP) and allow the platelets to rest for 30 minutes at 37°C. e. Adjust the platelet concentration to 2-3 x 10^8 platelets/mL with Modified Tyrode's buffer.

-

Aggregation Measurement: a. Pre-warm the washed platelet suspension to 37°C in the aggregometer cuvettes with a stir bar. b. Establish a baseline light transmission. c. Add varying concentrations of SFLLR-NH2 (e.g., in a dose-response range from 0.1 µM to 100 µM) to initiate aggregation. A concentration of 2-3 µM of the related peptide SFLLRN is known to elicit 60-70% of maximal aggregation. d. Record the change in light transmission over time (typically 5-10 minutes) to measure the extent of platelet aggregation.

Experimental Workflow for Platelet Aggregation Assay

Caption: Platelet Aggregation Workflow

Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium mobilization in a cell line (e.g., HEK293 cells) expressing PAR1 using a fluorescent calcium indicator like Fluo-4 AM.

Materials:

-

HEK293 cells (or other suitable cell line) stably or transiently expressing human PAR1.

-

Cell culture medium (e.g., DMEM) with supplements.

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.

-

Fluo-4 AM stock solution (e.g., 1 mM in DMSO).

-

Pluronic F-127.

-

Probenecid (optional, to prevent dye leakage).

-

SFLLR-NH2 stock solution.

-

Fluorescence microplate reader or fluorescence microscope.

Procedure:

-

Cell Preparation: a. Seed HEK293-PAR1 cells into a 96-well black, clear-bottom plate and culture overnight to form a confluent monolayer.

-

Dye Loading: a. Prepare a loading buffer containing Fluo-4 AM (final concentration 1-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS. Probenecid can also be included if necessary. b. Remove the culture medium from the cells and wash once with HBSS. c. Add the Fluo-4 AM loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark. d. After incubation, wash the cells twice with HBSS to remove extracellular dye.

-

Calcium Measurement: a. Place the plate in the fluorescence microplate reader and allow it to equilibrate to 37°C. b. Record a baseline fluorescence reading (Excitation ~490 nm, Emission ~525 nm). c. Add varying concentrations of SFLLR-NH2 to the wells. d. Immediately begin kinetic reading of fluorescence intensity over time to measure the increase in intracellular calcium.

Experimental Workflow for Calcium Mobilization Assay

Caption: Calcium Mobilization Workflow

Conclusion

This compound (SFLLR-NH2) is a specific and potent synthetic agonist of PAR1, making it an indispensable tool for dissecting the complex signaling pathways and physiological roles of this receptor. This guide has provided a detailed overview of its structure, the signaling cascades it initiates, and standardized protocols for its use in key functional assays. The provided information, including the structured data tables and workflow diagrams, is intended to facilitate the effective design and execution of research and drug development projects targeting the PAR1 receptor. Further investigation is warranted to definitively establish the EC50 and Kd values of SFLLR-NH2 in various experimental systems to enhance its utility as a pharmacological probe.

References

- 1. An optimized protocol to isolate quiescent washed platelets from human whole blood and generate platelet releasate under clinical conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation of Washed Platelet Suspensions From Human and Rodent Blood | Springer Nature Experiments [experiments.springernature.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Binding kinetics of ligands acting at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protease-activated receptor-1 (PAR1) and PAR2 but not PAR4 mediate relaxations in lower esophageal sphincter - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of TRAP-5 Amide in Hematology Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the function and application of TRAP-5 amide, a key synthetic peptide, in the field of hematology research. With a focus on its mechanism of action as a Protease-Activated Receptor 1 (PAR1) agonist, this document provides a comprehensive overview of its utility in studying platelet activation, signaling pathways, and potential implications in hematological disorders.

Core Concepts: Understanding this compound

This compound is a synthetic pentapeptide with the amino acid sequence H-Ser-Phe-Leu-Leu-Arg-NH2 (SFLLR-NH2)[1]. It acts as a potent and specific agonist for Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor highly expressed on platelets[2][3]. By mimicking the action of the natural tethered ligand of PAR1 that is exposed upon cleavage by thrombin, this compound provides a valuable tool to study PAR1-mediated cellular responses in a controlled and reproducible manner, independent of thrombin's other enzymatic activities[4][5]. Its primary application in hematology research is to induce and study platelet aggregation and activation.

Mechanism of Action: The PAR1 Signaling Pathway

Upon binding to PAR1, this compound initiates a cascade of intracellular signaling events that culminate in platelet activation, shape change, degranulation, and aggregation. The activation of PAR1 leads to the engagement of multiple heterotrimeric G proteins, primarily Gq, G12/13, and Gi.

-

Gq Pathway: Activation of Gq leads to the stimulation of phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This pathway is crucial for granule secretion.

-

G12/13 Pathway: The G12/13 pathway activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. RhoA, in turn, activates Rho-kinase (ROCK), which mediates cytoskeletal reorganization, resulting in platelet shape change.

-

Gi Pathway: The Gi pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), an inhibitor of platelet activation, thereby promoting aggregation.

The interplay of these pathways results in the "inside-out" activation of the integrin αIIbβ3 (also known as GPIIb/IIIa), enabling it to bind fibrinogen and mediate platelet aggregation.

Experimental Protocols: Platelet Aggregation Studies

The primary experimental application of this compound is in platelet aggregation assays, most commonly performed using Light Transmission Aggregometry (LTA). LTA is considered the gold standard for assessing platelet function.

Principle of Light Transmission Aggregometry (LTA)

LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. Initially, the PRP is turbid, and light transmission is low. Upon addition of an agonist like this compound, platelets aggregate, forming larger clumps. This reduces the turbidity of the plasma, allowing more light to pass through to a detector. The change in light transmission is recorded over time, generating an aggregation curve.

Detailed Methodology for LTA using this compound

3.2.1. Reagents and Materials

-

This compound (e.g., from CPC Scientific, MedChemExpress)

-

Human whole blood collected in 3.2% sodium citrate

-

Phosphate-buffered saline (PBS)

-

Bovine serum albumin (BSA)

-

Aggregometer (e.g., Chrono-log)

-

Centrifuge

-

Pipettes and tips

-

Cuvettes with stir bars

3.2.2. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

-

Collect human whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

-

To obtain PRP, centrifuge the whole blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature with the brake off.

-

Carefully collect the supernatant (PRP) without disturbing the buffy coat and red blood cells.

-

To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 15-20 minutes at room temperature.

-

Collect the supernatant (PPP).

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.

3.2.3. LTA Procedure

-

Pre-warm the PRP and PPP samples to 37°C.

-

Calibrate the aggregometer by setting 0% transmission with PRP and 100% transmission with PPP.

-

Pipette a specific volume of PRP (e.g., 450 µL) into a cuvette containing a magnetic stir bar.

-

Place the cuvette in the aggregometer and allow the baseline to stabilize for a few minutes.

-

Add a small volume (e.g., 50 µL) of this compound solution at the desired final concentration (typically in the low micromolar range) to the PRP to initiate aggregation.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

The results are typically expressed as the maximal percentage of aggregation.

Data Presentation: Quantitative Effects of this compound

The following tables summarize quantitative data from studies investigating the effects of this compound on platelet aggregation.

| Agonist | EC50 for Platelet Aggregation | Reference |

| Thrombin | In the nanomolar range | |

| TRAP (SFLLRNPNDKYEPF-amide) | In the micromolar range | |

| PAR1AP (TFLLR-amide) | In the micromolar range | |

| PAR4AP (AYPGKF-amide) | In the micromolar range |

Table 1: Comparative Potency of PAR Agonists in Platelet Aggregation. This table highlights the relative potencies of thrombin and various PAR-activating peptides in inducing platelet aggregation. While effective, synthetic peptides like TRAP generally require higher concentrations than thrombin to achieve a similar effect.

| Condition | Baseline Aggregation (%) | Aggregation 2h Post-Xaban (%) | p-value |

| Patients on Xabans (n=41) | 56.15 | 29.51 | 0.000 |

Table 2: Effect of Xabans on TRAP-induced Platelet Aggregation. This table shows a significant reduction in TRAP-induced platelet aggregation in patients treated with direct oral anticoagulants (Xabans), indicating a potential impact of these drugs on PAR1-mediated platelet function.

This compound in the Context of Hematological Malignancies

The role of PAR1, and by extension the utility of this compound as a research tool, is an emerging area of investigation in hematological malignancies. Studies have shown that PAR1 expression is significantly lower in the blast cells of Acute Myeloid Leukemia (AML) patients compared to healthy CD34+ progenitor cells. This suggests a potential role for PAR1 in the pathophysiology of leukemia.

Furthermore, research indicates a multifaceted role for PAR1 in leukemogenesis. While PAR1 overexpression can inhibit the proliferation of certain leukemia cells, its deficiency can also prevent leukemia development in some contexts. This complex role suggests that modulating PAR1 signaling could be a potential therapeutic strategy. This compound can be a valuable tool in preclinical studies to dissect the specific consequences of PAR1 activation in various hematological cancer models, helping to elucidate its role in cell proliferation, survival, and engraftment.

Conclusion

This compound is an indispensable tool in hematology research, providing a specific and controlled means to investigate PAR1-mediated platelet activation. Its use in techniques like Light Transmission Aggregometry has been fundamental to our understanding of platelet biology and the mechanisms of action of various antiplatelet and anticoagulant therapies. The emerging role of PAR1 in hematological malignancies opens new avenues for research where this compound can be instrumental in elucidating disease mechanisms and identifying novel therapeutic targets. This guide provides a foundational understanding for researchers and drug development professionals to effectively utilize this compound in their hematological research endeavors.

References

- 1. cpcscientific.com [cpcscientific.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. diva-portal.org [diva-portal.org]

- 4. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TRAP-induced PAR1 expression with its mechanism during AMI in a rat model - PMC [pmc.ncbi.nlm.nih.gov]

TRAP-5 Amide and Thrombin Receptor Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protease-Activated Receptors (PARs) are a unique family of G protein-coupled receptors (GPCRs) activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor to initiate intracellular signaling cascades. PAR1, the first identified member of this family, is the primary receptor for thrombin, a key serine protease in the coagulation cascade. The activation of PAR1 by thrombin is a critical event in hemostasis and thrombosis.

TRAP-5 amide, with the amino acid sequence Ser-Phe-Leu-Leu-Arg-NH2 (SFLLR-NH2), is a synthetic pentapeptide that corresponds to the first five amino acids of the human PAR1 tethered ligand sequence.[1][2] It functions as a potent and selective agonist of PAR1, capable of inducing full receptor activation without the need for proteolytic cleavage.[3] This property makes this compound an invaluable tool for studying PAR1 signaling and function in various physiological and pathological processes, including platelet activation, inflammation, and cancer. This technical guide provides an in-depth overview of this compound, its mechanism of action on the thrombin receptor, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of the associated signaling pathways.

Mechanism of PAR1 Activation by this compound

The canonical activation of PAR1 by thrombin involves the cleavage of the receptor's N-terminal exodomain between arginine-41 and serine-42. This cleavage exposes the new N-terminal sequence SFLLRN-, which then binds intramolecularly to the second extracellular loop of the receptor, triggering a conformational change that leads to G protein coupling and downstream signaling.

This compound (SFLLR-NH2) mimics this tethered ligand. By binding to the same site on the extracellular domain of PAR1, it induces a similar conformational change, leading to receptor activation.[3] This activation is independent of receptor cleavage, allowing for the direct and selective study of PAR1-mediated signaling events.

Quantitative Data Presentation

The following tables summarize the quantitative data for this compound and related peptides in key functional assays. It is important to note that EC50 and other values can vary depending on the cell type, experimental conditions, and specific peptide sequence used.

| Ligand | Assay | Cell Type/System | Potency (EC50) | Reference |

| TRAP (SFLLRNPNDKYEPF-amide) | Platelet Aggregation | Human Platelets | 24 μM ± 1.7 | [4] |

| PAR1AP (TFLLR-amide) | Platelet Aggregation | Human Platelets | 3.9 μM ± 1.1 | |

| Thrombin | Platelet Aggregation | Human Platelets | 0.29 nM ± 0.00 | |

| TFLLR-NH2 | Calcium Mobilization | Neurons | 1.9 μM |

Note: Data for this compound (SFLLR-NH2) specifically was not available in all cited literature; therefore, data for the closely related and commonly used PAR1 activating peptides (TRAP and PAR1AP) are included for comparison. The longer TRAP peptide generally shows lower potency compared to the shorter PAR1AP.

Experimental Protocols

Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol describes the measurement of platelet aggregation in response to this compound using LTA.

a. Materials:

-

This compound (SFLLR-NH2)

-

Human whole blood collected in 3.2% sodium citrate tubes

-

Saline (0.9% NaCl)

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Light Transmission Aggregometer

-

Cuvettes with stir bars

-

Pipettes

b. Method:

-

PRP and PPP Preparation:

-

Centrifuge whole blood at 150-200 x g for 15 minutes at room temperature to obtain PRP.

-

Transfer the PRP to a new tube.

-

Centrifuge the remaining blood at 1500-2000 x g for 20 minutes to obtain PPP.

-

-

Aggregometer Setup:

-

Set the aggregometer to 37°C.

-

Calibrate the instrument using PRP (set to 0% aggregation) and PPP (set to 100% aggregation).

-

-

Aggregation Measurement:

-

Pipette 450 µL of PRP into a cuvette with a stir bar.

-

Place the cuvette in the heating block of the aggregometer for at least 2 minutes to equilibrate to 37°C.

-

Place the cuvette in the reading well and start recording the baseline.

-

Add 50 µL of this compound solution at the desired concentration (e.g., a final concentration of 1-100 µM) to the cuvette.

-

Record the change in light transmission for at least 5 minutes.

-

-

Data Analysis:

-

The percentage of maximal aggregation is determined from the change in light transmission.

-

Construct a dose-response curve by testing a range of this compound concentrations to determine the EC50 value.

-

Calcium Mobilization Assay using Fluo-4 AM

This protocol outlines the measurement of intracellular calcium mobilization in response to this compound using the fluorescent calcium indicator Fluo-4 AM.

a. Materials:

-

This compound (SFLLR-NH2)

-

Adherent cells expressing PAR1 (e.g., HEK293 cells, endothelial cells)

-

Fluo-4 AM

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Probenecid

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader with an injection system

b. Method:

-

Cell Plating:

-

Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate overnight at 37°C, 5% CO2.

-

-

Dye Loading:

-

Prepare a Fluo-4 AM loading solution in HBSS containing Pluronic F-127 and probenecid.

-

Remove the cell culture medium and wash the cells with HBSS.

-

Add 100 µL of the Fluo-4 AM loading solution to each well.

-

Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

-

Wash the cells twice with HBSS containing probenecid, leaving 100 µL of buffer in each well.

-

-

Calcium Measurement:

-

Place the plate in a fluorescence microplate reader.

-

Set the excitation wavelength to ~490 nm and the emission wavelength to ~525 nm.

-

Record a stable baseline fluorescence for 10-20 seconds.

-

Inject the this compound solution at the desired concentration.

-

Continue recording the fluorescence intensity for at least 60 seconds to capture the peak response.

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the response to the baseline fluorescence (ΔF/F).

-

Generate a dose-response curve to determine the EC50 value.

-

GTPγS Binding Assay

This protocol describes the measurement of G protein activation by PAR1 in response to this compound using a [35S]GTPγS binding assay.

a. Materials:

-

This compound (SFLLR-NH2)

-

Cell membranes prepared from cells expressing PAR1

-

[35S]GTPγS

-

GDP

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

-

GTPγS (unlabeled)

-

Scintillation fluid

-

Glass fiber filter mats

-

Cell harvester

-

Scintillation counter

b. Method:

-

Assay Setup:

-

In a 96-well plate, add the following in order:

-

Assay buffer

-

Cell membranes (10-20 µg of protein per well)

-

GDP (to a final concentration of 10-30 µM)

-

This compound at various concentrations.

-

For non-specific binding control wells, add a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

-

-

Initiation of Reaction:

-

Add [35S]GTPγS to a final concentration of 0.1-0.5 nM to all wells.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

-

Termination and Filtration:

-

Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

-

Detection:

-

Dry the filter mats.

-

Add scintillation fluid to each filter.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all measurements.

-

Plot the specific binding as a function of this compound concentration to generate a dose-response curve and determine the EC50 and Emax values.

-

Mandatory Visualizations

Caption: PAR1 Signaling Pathway.

Caption: Platelet Aggregation Workflow.

Caption: PAR1 Regulation Cycle.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. cpcscientific.com [cpcscientific.com]

- 3. Thrombin receptor-activating peptides (TRAPs): investigation of bioactive conformations via structure-activity, spectroscopic, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of action of proteinase-activated receptor agonists on human platelets - PMC [pmc.ncbi.nlm.nih.gov]

PAR-1 Signaling Pathways Activated by TRAP-5 Amide: A Technical Guide

Abstract

Protease-Activated Receptor 1 (PAR-1), a G-protein coupled receptor (GPCR), is a critical mediator of cellular responses to thrombin and other proteases, playing a pivotal role in thrombosis, inflammation, and vascular biology.[1][2] Its unique activation mechanism involves proteolytic cleavage of its N-terminus to reveal a tethered ligand that initiates signaling.[1] Thrombin Receptor-Activating Peptide 5 (TRAP-5 amide), a synthetic pentapeptide with the sequence Ser-Phe-Leu-Leu-Arg-NH2 (SFLLR-NH2), functions as a selective PAR-1 agonist by mimicking this tethered ligand, thereby activating the receptor without the need for proteolytic cleavage.[3][4] This makes this compound an invaluable tool for dissecting PAR-1 mediated signaling cascades. This technical guide provides an in-depth overview of the core signaling pathways activated by this compound, presents quantitative data from key studies, details relevant experimental protocols, and offers visual diagrams of the molecular interactions and workflows for researchers, scientists, and drug development professionals.

Introduction to PAR-1 and its Activation

The Role of Protease-Activated Receptor 1 (PAR-1)

PAR-1 is a member of a unique family of GPCRs that are activated by enzymatic cleavage. It is widely expressed on various cell types, including platelets, endothelial cells, cardiomyocytes, and neurons, where it mediates a diverse range of physiological and pathological processes. In human platelets, the activation of PAR-1 is a key event leading to platelet aggregation and secretion, making it a central player in hemostasis and thrombosis.

Mechanism of Activation: Thrombin vs. Synthetic Agonists

The canonical activation of PAR-1 occurs when a protease, most notably thrombin, cleaves the receptor's extracellular N-terminal domain. This cleavage unmasks a new N-terminal sequence (SFLLRN...) which then acts as a "tethered ligand," binding intramolecularly to the body of the receptor to trigger signal transduction. This process is irreversible. In contrast, synthetic peptide agonists like this compound are designed to correspond to the first five or six amino acids of the tethered ligand. These peptides can bind to and activate PAR-1 directly and reversibly, initiating downstream signaling without cleaving the receptor.

This compound (SFLLR-NH2): A Selective PAR-1 Agonist

This compound (Sequence: Ser-Phe-Leu-Leu-Arg-NH2) is a well-characterized synthetic peptide that selectively activates PAR-1. Its ability to trigger PAR-1 signaling independent of proteolytic enzymes makes it a precise pharmacological tool for studying the receptor's function and downstream pathways in a controlled manner.

Core Signaling Pathways Activated by this compound

Activation of PAR-1 by this compound initiates a cascade of intracellular events primarily through the coupling of heterotrimeric G-proteins. PAR-1 is known to couple with several G-protein families, including Gαq, Gα12/13, and Gαi, leading to the activation of distinct downstream effector pathways.

The Gαq-PLC-Ca²+ Mobilization Pathway

One of the principal and most rapidly initiated pathways following PAR-1 activation is mediated by Gαq.

-

Gαq Activation: Upon this compound binding, PAR-1 undergoes a conformational change that activates the associated Gαq protein.

-

PLC Activation: The activated Gαq subunit stimulates phospholipase Cβ (PLCβ).

-

Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol-4,5-bisphosphate (PIP2) into two second messengers: inositol-1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3-gated channels on the endoplasmic reticulum, triggering a rapid and transient release of stored Ca²+ into the cytosol. This increase in intracellular calcium is a key signal for many cellular responses, including platelet activation.

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway, is another significant downstream target of PAR-1 signaling. Activation of ERK can be initiated through various G-protein-dependent mechanisms and is crucial for regulating gene expression, cell proliferation, and differentiation. The activation of PAR-1 by agonists like this compound leads to a rapid and transient phosphorylation of ERK1/2.

PAR-1 Trafficking and Regulation

The cellular response to this compound is also modulated by receptor trafficking. Following activation, PAR-1 can be internalized into endosomes. From there, it can either be recycled back to the cell surface, resensitizing the cell to further stimulation, or targeted for lysosomal degradation. Recent studies in cardiomyocytes under hypoxic conditions have shown that this compound can rescue PAR-1 expression by modulating the activity of Rab GTPases, specifically by downregulating Rab11A and upregulating Rab11B, which are involved in endocytic trafficking.

Quantitative Analysis of this compound-Mediated Signaling

The following tables summarize key quantitative data from studies investigating the effects of this compound on PAR-1 signaling and regulation.

| Parameter | Condition | Fold Change / Expression Level | Cell Type | Reference |

| Rab11A Expression | 4h Hypoxia + TRAP | 8.5-fold decrease | Rat Cardiomyocytes | |

| Rab11B Expression | 4h Hypoxia + TRAP | 15.5-fold increase | Rat Cardiomyocytes | |

| PAR-1 Protein Expression | Hypoxia (6h) + TRAP (0.5h) | 63.9% ± 3.7% of normoxic control | Rat Cardiomyocytes | |

| PAR-1 Protein Expression | Hypoxia (6h) + TRAP (1h) | 95.1% ± 4.1% of normoxic control | Rat Cardiomyocytes | |

| PAR-1 Protein Expression | Hypoxia (6h) + TRAP (3h) | 206.8% ± 8.2% of normoxic control | Rat Cardiomyocytes | |

| PAR-1 Protein Expression | Hypoxia (6h) + TRAP (6h) | 215.2% ± 7.2% of normoxic control | Rat Cardiomyocytes | |

| Table 1: Effect of this compound on PAR-1 Expression and Trafficking in Hypoxic Cardiomyocytes. |

| Parameter | Condition | % Change from Baseline | System | Reference |

| Platelet PAR-1 Expression | Human Endotoxemia (2h) | ~8% decrease | In vivo (Humans) | |

| TRAP-induced P-selectin | Human Endotoxemia (6h) | 18% decrease | Ex vivo (Human Whole Blood) | |

| Table 2: Regulation of Platelet PAR-1 Expression and Function during Systemic Inflammation. |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate study of PAR-1 signaling. Below are protocols for key assays.

Protocol: Intracellular Calcium Mobilization Assay

This assay measures the increase in cytosolic calcium following GPCR activation.

-

Cell Culture: Seed cells (e.g., HEK293T transiently expressing PAR-1) into a 96-well black-walled, clear-bottom plate at a density of 25,000-50,000 cells/well and culture for 24-48 hours.

-

Dye Loading: Aspirate the culture medium. Add loading buffer containing a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM or Fura-2 AM) and an anion-transport inhibitor like probenecid. Incubate for 45-60 minutes at 37°C, followed by a 15-minute incubation at room temperature to allow for de-esterification of the dye.

-

Assay Procedure: Place the plate into a fluorescence imaging plate reader (e.g., FlexStation).

-

Baseline Reading: Monitor the baseline fluorescence for 15-30 seconds.

-

Compound Addition: Use the instrument's integrated fluidics to add this compound at various concentrations to the wells.

-

Signal Detection: Immediately following compound addition, continuously measure the fluorescence intensity (e.g., Excitation: 488 nm, Emission: 525 nm for Fluo-4) for 2-3 minutes to capture the transient calcium peak.

-

Data Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Plot concentration-response curves to determine EC50 values.

Protocol: ERK1/2 Phosphorylation Assay

This immunoenzymatic assay quantifies the level of phosphorylated ERK1/2 relative to total ERK1/2 in whole cells.

-

Cell Culture and Treatment: Seed cells (e.g., 20,000-40,000 per well) in a 96-well plate and incubate overnight. Starve cells in serum-free medium for 2-4 hours to reduce basal phosphorylation levels. Stimulate cells with this compound for a predetermined time (e.g., 5-10 minutes).

-

Fixation and Permeabilization: Fix the cells by replacing the medium with 4% formaldehyde for 20 minutes at room temperature. Wash the cells with a wash buffer (e.g., PBS) and then add a quenching buffer (e.g., H2O2 in wash buffer) to eliminate endogenous peroxidase activity. Permeabilize the cells to allow antibody access.

-

Blocking: Add a blocking buffer to each well and incubate for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate cells with a mixture of two primary antibodies: one that detects phosphorylated ERK (p-ERK) and another that detects total ERK. These are often from different species (e.g., rabbit anti-p-ERK and mouse anti-ERK). Incubate for 3 hours at room temperature or overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and add a mixture of two species-specific secondary antibodies conjugated to different enzymes (e.g., horseradish peroxidase (HRP) and alkaline phosphatase (ALP)). Incubate for 1-2 hours at room temperature.

-

Signal Detection: After a final wash, add the respective fluorescent substrates for HRP and ALP. Read the fluorescence on a plate reader at the appropriate wavelengths.

-

Data Analysis: The ratio of the p-ERK signal to the total ERK signal is calculated to determine the level of ERK phosphorylation.

Protocol: Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay is the gold standard for measuring platelet function in response to agonists.

-

Blood Collection: Draw whole blood into a tube containing an anticoagulant, typically 3.2% trisodium citrate (9 parts blood to 1 part citrate).

-

Preparation of Platelet-Rich Plasma (PRP): Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes with no brake. Carefully collect the supernatant, which is the PRP.

-

Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to pellet the remaining cells. The resulting supernatant is the PPP.

-

Aggregometer Setup: Turn on the aggregometer and set the temperature to 37°C. Calibrate the instrument by placing a cuvette with PPP to set 100% light transmission and a cuvette with PRP to set 0% light transmission.

-

Aggregation Measurement: Pipette PRP into a cuvette with a magnetic stir bar and place it in the heating block for 2-5 minutes. Move the cuvette to the measuring channel and start the recording to establish a baseline.

-

Agonist Addition: Add a known concentration of this compound to the cuvette. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.

-

Data Recording: The aggregometer records the change in light transmission over time (typically 5-10 minutes), generating an aggregation curve.

-

Data Analysis: The primary endpoint is the maximum percentage of aggregation achieved.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

References

TRAP-5 Amide: A Technical Guide to a Key PAR-1 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

TRAP-5 amide, a synthetic pentapeptide with the sequence Ser-Phe-Leu-Leu-Arg-NH2, serves as a important tool in the study of Protease-Activated Receptor 1 (PAR-1). As the minimal peptide sequence derived from the tethered ligand of PAR-1, it retains the ability to potently activate the receptor, initiating a cascade of intracellular signaling events. This technical guide provides an in-depth overview of the discovery, significance, and pharmacological properties of this compound. It includes a compilation of quantitative data, detailed experimental protocols for its synthesis and key biological assays, and a visualization of the PAR-1 signaling pathway. This document is intended to be a comprehensive resource for researchers utilizing this compound in their investigations of PAR-1 function, thrombosis, and related physiological and pathological processes.

Discovery and Significance

The discovery of this compound is intrinsically linked to the elucidation of the unique activation mechanism of Protease-Activated Receptor 1 (PAR-1), a G protein-coupled receptor (GPCR) that plays a critical role in hemostasis and thrombosis. Unlike typical GPCRs that are activated by the reversible binding of a soluble ligand, PAR-1 is activated by the proteolytic cleavage of its N-terminal extracellular domain by serine proteases, most notably thrombin. This cleavage unmasks a new N-terminus, which then acts as a "tethered ligand," binding to and activating the receptor intramolecularly.

Early research focused on identifying the sequence of this tethered ligand. Structure-activity relationship studies of synthetic peptides corresponding to this newly exposed N-terminus revealed that a 14-amino acid peptide (SFLLRNPNDKYEPF) could mimic the effects of thrombin on platelets. Subsequent investigations aimed to define the minimal sequence required for full receptor activation. These studies demonstrated that the pentapeptide with the sequence Ser-Phe-Leu-Leu-Arg (SFLLR), with an amidated C-terminus, was the shortest peptide that retained full activity in inducing physiological responses such as platelet aggregation and serotonin release.[1] This minimal active peptide was designated this compound.

The significance of this compound lies in its utility as a selective and potent pharmacological tool to study PAR-1 signaling independently of thrombin and its proteolytic activity. This allows researchers to dissect the specific downstream signaling pathways and cellular responses mediated by PAR-1 activation. Key findings from structure-activity studies have highlighted the critical roles of the phenylalanine (Phe) and arginine (Arg) residues within the SFLLR sequence for receptor activation.

Quantitative Data

| Parameter | Value | Assay | Cell Type/System | Reference |

| EC50 (Platelet Aggregation) | 24 µM | Light Transmission Aggregometry | Human Platelets | |

| EC50 (Calcium Mobilization) | 4.8 µM (for TFLLRN-NH2) | Fluorescence-based Assay | Endothelial Cells | |

| Relative Potency | ~100-fold less potent than thrombin | Contraction of Human Renal Artery | Human Renal Artery Tissue |

Experimental Protocols

Solid-Phase Synthesis of this compound (SFLLR-NH2)

This protocol outlines the manual solid-phase peptide synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink amide resin.

Materials:

-

Rink amide resin

-

Fmoc-Arg(Pbf)-OH

-

Fmoc-Leu-OH

-

Fmoc-Phe-OH

-

Fmoc-Ser(tBu)-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

-

HPLC system for purification

-

Mass spectrometer for characterization

Procedure:

-

Resin Swelling: Swell the Rink amide resin in DMF for 1-2 hours in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Repeat the 20% piperidine in DMF treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (Fmoc-Arg(Pbf)-OH):

-

Dissolve Fmoc-Arg(Pbf)-OH (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.

-

Add the coupling solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

-

Once the Kaiser test is negative (yellow beads), wash the resin with DMF (5 times) and DCM (3 times).

-

-

Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the sequential coupling of Fmoc-Leu-OH, Fmoc-Leu-OH, Fmoc-Phe-OH, and Fmoc-Ser(tBu)-OH.

-

Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether.

-

Dissolve the crude peptide in a minimal amount of water/acetonitrile and lyophilize.

-

Purify the peptide by reverse-phase HPLC.

-

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Platelet Aggregation Assay

This protocol describes the measurement of this compound-induced platelet aggregation using light transmission aggregometry.

Materials:

-

Freshly drawn human whole blood

-

3.2% Sodium citrate (anticoagulant)

-

This compound stock solution

-

Platelet-rich plasma (PRP)

-

Platelet-poor plasma (PPP)

-

Light transmission aggregometer

-

Cuvettes with stir bars

Procedure:

-

Preparation of PRP and PPP:

-

Collect human whole blood into tubes containing 3.2% sodium citrate.

-

Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

-

Transfer the PRP to a separate tube.

-

Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.

-

-

Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.

-

Aggregometer Setup:

-

Set the aggregometer baseline (0% aggregation) with PRP and the 100% aggregation mark with PPP.

-

-

Aggregation Measurement:

-

Pipette an aliquot of the adjusted PRP into a cuvette with a stir bar and place it in the aggregometer.

-

Allow the PRP to equilibrate to 37°C for 5 minutes.

-

Add varying concentrations of this compound to the PRP.

-

Record the change in light transmission for at least 5 minutes to measure the extent of platelet aggregation.

-

-

Data Analysis: Construct a dose-response curve by plotting the percentage of aggregation against the concentration of this compound to determine the EC50 value.

Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium mobilization in response to this compound using a fluorescent calcium indicator.

Materials:

-

HEK293 cells (or other suitable cell line) expressing PAR-1

-

Cell culture medium

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

This compound stock solution

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Culture: Culture HEK293-PAR1 cells in 96-well black-walled, clear-bottom plates until they reach confluence.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate the cells for 60 minutes at 37°C in the dark.

-

-

Cell Washing: Wash the cells twice with HBSS to remove excess dye.

-

Calcium Measurement:

-

Place the plate in the fluorescence plate reader and allow it to equilibrate.

-

Measure the baseline fluorescence.

-

Use the plate reader's injector to add varying concentrations of this compound to the wells.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis: Determine the peak fluorescence response for each concentration of this compound. Plot the change in fluorescence against the agonist concentration to generate a dose-response curve and calculate the EC50 value.

Signaling Pathways and Visualizations

Activation of PAR-1 by this compound initiates intracellular signaling through the coupling to heterotrimeric G proteins, primarily Gq and G12/13.

-

Gq Pathway: Coupling to Gq activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, in conjunction with calcium, activates protein kinase C (PKC).

-

G12/13 Pathway: Coupling to G12/13 activates the small GTPase RhoA through Rho guanine nucleotide exchange factors (RhoGEFs). Activated RhoA then stimulates Rho-associated kinase (ROCK), which plays a crucial role in regulating cell shape, motility, and contraction.

Caption: PAR-1 Signaling Pathway Activated by this compound.

Caption: Solid-Phase Peptide Synthesis Workflow for this compound.

References

In Vitro Effects of TRAP-5 Amide on Endothelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vitro effects of Thrombin Receptor Activating Peptide-5 (TRAP-5) amide on endothelial cells. TRAP-5 amide is a synthetic pentapeptide that acts as a selective agonist for the Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor critically involved in vascular physiology and pathology. This document details the experimental protocols to assess the impact of this compound on key endothelial cell functions, including proliferation, migration, and tube formation. Furthermore, it elucidates the downstream signaling pathways activated by this compound, providing a framework for understanding its molecular mechanism of action. Quantitative data, where available for PAR1 agonists, is presented to illustrate expected outcomes, and key experimental workflows and signaling cascades are visualized using diagrams.

Introduction

Endothelial cells form the inner lining of blood vessels and play a pivotal role in angiogenesis, inflammation, and thrombosis. The activation of Protease-Activated Receptor 1 (PAR1) on these cells by thrombin is a key event in these processes. This compound, by mimicking the tethered ligand sequence of PAR1, offers a valuable tool to study the specific consequences of PAR1 activation in a controlled in vitro setting. Understanding the intricate effects of this compound on endothelial cells is crucial for the development of novel therapeutics targeting PAR1-mediated pathways in various cardiovascular diseases and cancer.

Effects on Endothelial Cell Function

This compound, as a PAR1 agonist, is anticipated to modulate several key functions of endothelial cells. The following sections detail the expected effects and provide standardized protocols for their assessment.

Endothelial Cell Proliferation

Activation of PAR1 by agonists can have a dual effect on endothelial cell proliferation, with responses being concentration-dependent. Low concentrations of PAR1 agonists may promote proliferation, while higher concentrations can be inhibitory or cytotoxic.

Quantitative Data Summary (Illustrative)

| Parameter | Agonist | Cell Type | Concentration Range | Observed Effect | Reference |

| Cell Viability (IC50) | Gambogic amide | HUVEC | 0.1 - 0.5 µM | 0.1269 µM | [1] |

| Proliferation | Thrombin | HUVEC | pM range | Protective, Anti-inflammatory | [2] |

| Proliferation | Thrombin | HUVEC | nM range | Pro-inflammatory | [2] |

Experimental Protocol: Endothelial Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in complete endothelial growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Serum Starvation (Optional): To reduce basal proliferation, replace the growth medium with a low-serum (e.g., 0.5-1% FBS) medium for 12-24 hours prior to treatment.

-

This compound Treatment: Prepare a serial dilution of this compound in a low-serum medium. Remove the starvation medium and add 100 µL of the this compound solutions to the respective wells. Include a vehicle control (medium without this compound).

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or other suitable solvent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the vehicle control and plot a dose-response curve to determine the EC50 or IC50 value.

Endothelial Cell Migration

PAR1 activation is known to influence endothelial cell migration, a critical step in angiogenesis and wound healing. This can be assessed using assays such as the wound healing (scratch) assay or the transwell migration (Boyden chamber) assay.

Quantitative Data Summary (Illustrative)

| Parameter | Agonist | Cell Type | Assay | Concentration | Observed Effect | Reference |

| Migration | PAR1-AP (SFLLRN) | RPMVEC | Boyden Chamber | 10⁻⁴ mol/l | Dose-dependent increase on fibronectin | [3] |

| Migration | Thrombin | RPMVEC | Boyden Chamber | Dose-dependent | Increase on fibronectin | [3] |

Experimental Protocol: Transwell Migration Assay

-

Chamber Preparation: Place 24-well transwell inserts (e.g., 8 µm pore size) into a 24-well plate.

-

Chemoattractant Addition: Add 600 µL of endothelial basal medium containing this compound at various concentrations to the lower chamber. Add medium without this compound to the control wells.

-